
4-Iodomethyl benzoic acid tert-butyl ester
Vue d'ensemble
Description
“4-Iodomethyl benzoic acid tert-butyl ester” is an iodinated benzoic acid derivative1. It has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.
Synthesis Analysis
There is no specific synthesis analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, a related compound, “4-chloromethyl benzoic acid t-butyl ester”, has been synthesized using a method that involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid2.Molecular Structure Analysis
The molecular structure of “4-Iodomethyl benzoic acid tert-butyl ester” is not directly available. However, the structure can be inferred from its molecular formula, C12H15IO21.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, tert-butyl esters are known to be involved in various chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Iodomethyl benzoic acid tert-butyl ester” are not directly available. However, it has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Ester Derivatives : The synthesis of 4-tert-butyl-benzoic acid methyl ester has been achieved using methanol and 4-tert-butyl benzoic acid with anhydrous iron trichloride as a catalyst, achieving a high yield of 92.5% under optimized conditions (Hu Wei, 2002).
Conversion to Acid Chlorides : The reaction of tert-butyl esters with thionyl chloride can lead to acid chlorides with yields over 89%. This method allows for selective conversion of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).
Molecular Structure Analysis : The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined, providing insights into the structural characteristics of such compounds (Meurs & Koningsveld, 1974).
Catalysis and Reactions
Facile Synthesis of Amino Acid Derivatives : A facile method for synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, offering a simple, cost-effective, and scalable process (Chevallet et al., 1993).
Ester Hydrolysis and Oxidative Degradation : Studies on the hydrolysis of tert-butyl esters of certain compounds and their oxidative degradation in the presence of copper salts and oxygen provide insights into the chemical behavior of these esters (Qi et al., 2016).
Biological and Pharmacological Aspects
Inhibition of Hepatic Gluconeogenesis and Lipogenesis : A study found that benzoic acid and p-tert-butylbenzoic acid inhibit glucose synthesis by hepatocytes and fatty acid synthesis, suggesting potential biochemical applications (McCune et al., 1982).
Structural and Vibrational Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a structurally related compound, provide insights into the physicochemical properties of such compounds (Mathammal et al., 2016).
Advanced Synthesis Techniques
- Palladium-Catalyzed Synthesis : A novel protocol using palladium acetate and triphenylphosphine has been developed for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, achieving up to 94% yields (Li et al., 2014).
Safety And Hazards
The safety and hazards of “4-Iodomethyl benzoic acid tert-butyl ester” are not directly available. However, when handling similar compounds, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation4.
Orientations Futures
There is no specific information available on the future directions of “4-Iodomethyl benzoic acid tert-butyl ester”. However, it is noted as having potential implications in various fields of research and industry1.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
tert-butyl 4-(iodomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWMNUUKIDRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodomethyl benzoic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

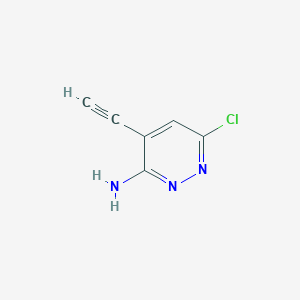
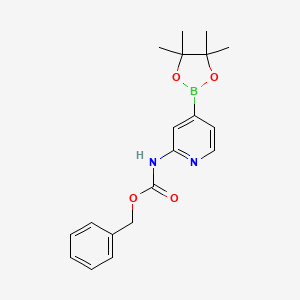
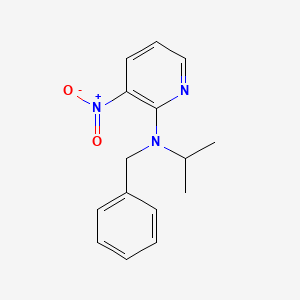
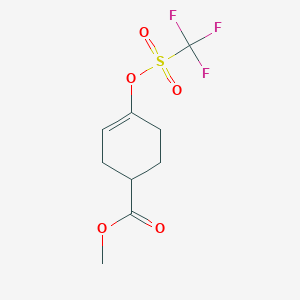
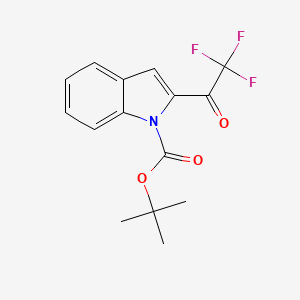
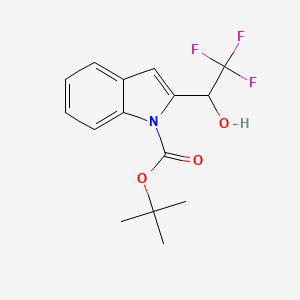
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
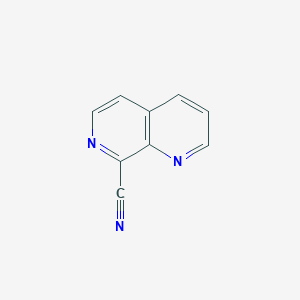
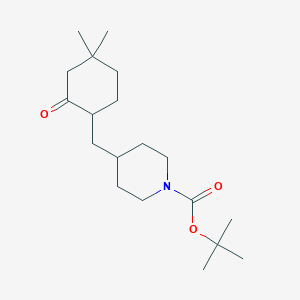
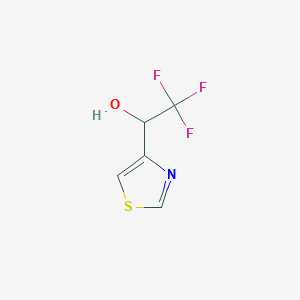
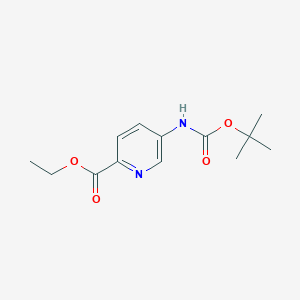
![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
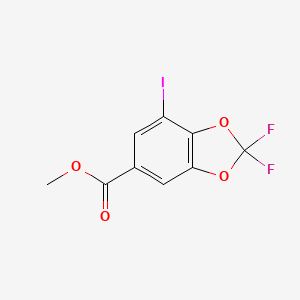
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)